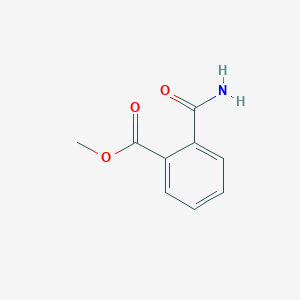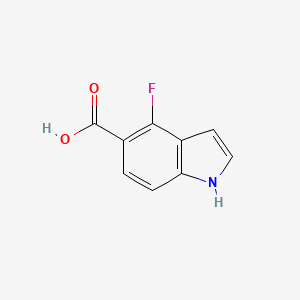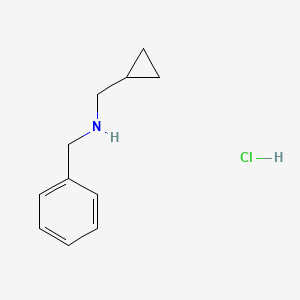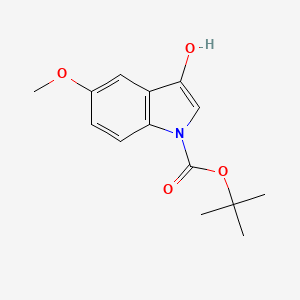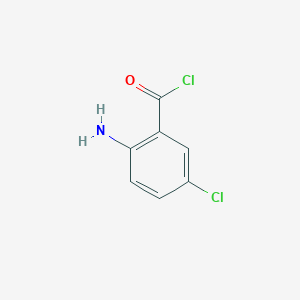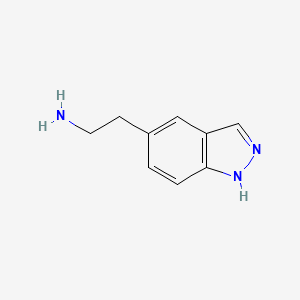
2,2-Difluoroethyl Methyl Carbonate
Descripción general
Descripción
2,2-Difluoroethyl Methyl Carbonate is a chemical compound with the molecular formula C4H6F2O3 . It has an average mass of 140.085 Da and a monoisotopic mass of 140.028503 Da .
Molecular Structure Analysis
The molecular structure of 2,2-Difluoroethyl Methyl Carbonate consists of 4 carbon atoms, 6 hydrogen atoms, 2 fluorine atoms, and 3 oxygen atoms . The InChI representation of the molecule isInChI=1S/C4H6F2O3/c1-8-4(7)9-2-3(5)6/h3H,2H2,1H3 . Physical And Chemical Properties Analysis
2,2-Difluoroethyl Methyl Carbonate has a density of 1.2±0.1 g/cm3, a boiling point of 102.1±35.0 °C at 760 mmHg, and a vapour pressure of 34.1±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 34.1±3.0 kJ/mol and a flash point of 16.3±20.8 °C . The compound has a molar refractivity of 24.4±0.3 cm3, a polar surface area of 36 Å2, and a molar volume of 115.7±3.0 cm3 .Aplicaciones Científicas De Investigación
Battery Materials
DFM plays a significant role in the field of lithium-ion batteries . It is used as a battery material due to its unique properties .
Fluorination and Battery Performance
The fluorination of electrolyte solvents, such as DFM, is an effective method for improving battery performance . A study found that the use of DFM in lithium-ion batteries could enhance cycling stability compared to fully fluorinated solvents .
Electrolytic Characteristics
The electrolytic properties of fluoromethyl methyl carbonate (FMMC), which is related to DFM, have been studied for their application in lithium rechargeable batteries . FMMC has shown higher electrolytic conductivity and improved charge-discharge characteristics compared to non-fluorinated counterparts .
Solvent Applications
DFM is also significant in solvent applications . For example, 2-Methoxyethyl (methyl) carbonate, a solvent similar to DFM, has been identified for its utility in Li-ion batteries, demonstrating strong interactions between solvent molecules and Li ions .
Organic Synthesis
DFM is widely used as a reagent in organic synthesis . It is a colorless liquid with a molecular weight of 136.07 g/mol and a boiling point of 74-76°C .
Fire Hazard
DFM is a moderate fire hazard when exposed to heat or flame . Its vapour forms an explosive mixture with air .
Safety and Hazards
2,2-Difluoroethyl Methyl Carbonate poses a moderate fire hazard when exposed to heat or flame. Its vapour forms an explosive mixture with air. It has a moderate explosion hazard when exposed to heat or flame. The vapour may travel a considerable distance to the source of ignition. Heating may cause expansion or decomposition leading to violent rupture of containers .
Mecanismo De Acción
Target of Action
It’s known that the compound has aSpecific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) Category 3 . This suggests that it may interact with the respiratory system, causing irritation.
Mode of Action
It’s known to be a flammable liquid and vapor , which may suggest that it interacts with its targets through a combustion process, leading to the release of toxic or irritating fumes .
Pharmacokinetics
Its physical properties such as boiling point (1021±350 °C) and density (1211±006 g/cm3) have been reported , which may influence its bioavailability and pharmacokinetics.
Result of Action
It’s known to cause respiratory irritation, skin irritation, and serious eye irritation , suggesting that it may have cytotoxic effects.
Action Environment
The action of 2,2-Difluoroethyl Methyl Carbonate can be influenced by environmental factors. For instance, it has a moderate explosion hazard when exposed to heat or flame . Its vapour may travel a considerable distance to a source of ignition . Heating may cause expansion or decomposition leading to violent rupture of containers . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the surrounding environment.
Propiedades
IUPAC Name |
2,2-difluoroethyl methyl carbonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F2O3/c1-8-4(7)9-2-3(5)6/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOARFWDBTJVWJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)OCC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoroethyl Methyl Carbonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




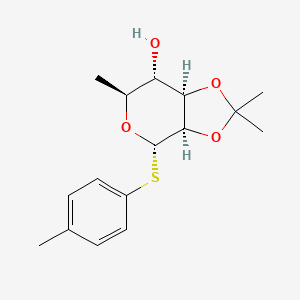
![5-Chloro-3-[(2-chlorophenyl)methyl]-1,2,4-thiadiazole](/img/structure/B3043690.png)



